molecular formula C5H7N3OS B13937828 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one CAS No. 57360-31-3

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one

Katalognummer: B13937828
CAS-Nummer: 57360-31-3
Molekulargewicht: 157.20 g/mol
InChI-Schlüssel: DXPIYKPRNBDDGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique chemical properties due to the presence of both methyl and methylthio groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a methylthio-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methyl and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible applications in the development of pharmaceuticals.

    Industry: Use in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-1,2,4-triazin-3(2H)-one: Lacks the methylthio group.

    5-methylthio-1,2,4-triazin-3(2H)-one: Lacks the methyl group.

    1,2,4-triazin-3(2H)-one: Lacks both methyl and methylthio groups.

Uniqueness

The presence of both methyl and methylthio groups in 2-methyl-5-methylthio-1,2,4-triazin-3(2H)-one may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets.

Eigenschaften

CAS-Nummer

57360-31-3

Molekularformel

C5H7N3OS

Molekulargewicht

157.20 g/mol

IUPAC-Name

2-methyl-5-methylsulfanyl-1,2,4-triazin-3-one

InChI

InChI=1S/C5H7N3OS/c1-8-5(9)7-4(10-2)3-6-8/h3H,1-2H3

InChI-Schlüssel

DXPIYKPRNBDDGR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)N=C(C=N1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.